N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

SMYD3 inhibitor structure-activity relationship heteroaryl substitution

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034472-65-4) is a substituted pyrrolidine-1-carboxamide featuring a benzo[d][1,3]dioxol-5-ylmethyl moiety at the urea nitrogen and a pyridin-4-yloxy substituent at the pyrrolidine 3-position (MW 341.37 g/mol, MF C₁₈H₁₉N₃O₄). The compound belongs to a class of small-molecule SMYD (SET and MYND domain) lysine methyltransferase inhibitors disclosed in patent filings by Epizyme, Inc., specifically targeting SMYD3 and SMYD2 for oncology applications.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 2034472-65-4
Cat. No. B2482818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
CAS2034472-65-4
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H19N3O4/c22-18(20-10-13-1-2-16-17(9-13)24-12-23-16)21-8-5-15(11-21)25-14-3-6-19-7-4-14/h1-4,6-7,9,15H,5,8,10-12H2,(H,20,22)
InChIKeyJRFAVJONPLRQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034472-65-4): Procurement-Relevant Structural and Pharmacological Baseline


N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034472-65-4) is a substituted pyrrolidine-1-carboxamide featuring a benzo[d][1,3]dioxol-5-ylmethyl moiety at the urea nitrogen and a pyridin-4-yloxy substituent at the pyrrolidine 3-position (MW 341.37 g/mol, MF C₁₈H₁₉N₃O₄) . The compound belongs to a class of small-molecule SMYD (SET and MYND domain) lysine methyltransferase inhibitors disclosed in patent filings by Epizyme, Inc., specifically targeting SMYD3 and SMYD2 for oncology applications [1]. Its core scaffold—pyrrolidine-1-carboxamide linked to a benzo[d][1,3]dioxole group—defines the chemotype; the identity of the O-linked heteroaryl group at the pyrrolidine 3-position is the primary determinant of target potency, selectivity, and physicochemical profile within this series [1].

Why In-Class Substitution Fails for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034472-65-4): The Substituent-Selectivity Problem


Within the pyrrolidine-1-carboxamide SMYD inhibitor chemotype, the O-linked heteroaryl group at the 3-position of the pyrrolidine ring is the primary selectivity filter. Patent disclosures define the permissible heteroaryl space as including pyridin-2-yl, pyridin-4-yl, pyrimidin-4-yl, pyrazin-2-yl, pyridazin-3-yl, and thiadiazolyl variants, each of which presents a distinct hydrogen-bond acceptor/donor topology and steric footprint [1]. Even a positional isomer shift (e.g., pyridin-4-yloxy → pyridin-2-yloxy) reorients the nitrogen lone pair relative to the pyrrolidine scaffold, which can alter SMYD3 vs. SMYD2 selectivity profiles and metabolic stability. Generic procurement based solely on the benzo[d][1,3]dioxol-pyrrolidine-carboxamide core, without verifying the specific O-heteroaryl identity, therefore risks selecting a compound with a different target engagement signature and different off-target liability. The quantitative evidence below delineates what is known and what remains uncharacterized for this specific CAS entry.

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034472-65-4) vs. Closest Analogs


Pyridin-4-yloxy vs. Pyrimidin-4-yloxy: Hydrogen-Bond Acceptor Topology Differentiation

The pyridin-4-yloxy substituent in CAS 2034472-65-4 presents a single sp²-hybridized nitrogen at the para position of the six-membered ring, capable of acting as a hydrogen-bond acceptor (HBA). The closest structural analog, N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide (MW 342.36), replaces this with a pyrimidine ring bearing two nitrogen atoms at the 1- and 3-positions relative to the ether linkage . This introduces an additional HBA site and alters the electrostatic potential surface, which is expected to shift the SMYD3/SMYD2 selectivity index based on patent structure-activity relationship (SAR) trends within the Epizyme pyrrolidine-carboxamide series [1]. No direct head-to-head biochemical comparison data for this specific pair has been publicly disclosed.

SMYD3 inhibitor structure-activity relationship heteroaryl substitution

Positional Isomer Selectivity: Pyridin-4-yloxy vs. Pyridin-2-yloxy in the SMYD Inhibitor Pharmacophore

The pyridin-4-yloxy substituent of CAS 2034472-65-4 orients the pyridine nitrogen away from the pyrrolidine ring, whereas the pyridin-2-yloxy isomer orients the nitrogen proximal to the pyrrolidine 3-position, enabling potential intramolecular interaction with the carboxamide carbonyl or the benzo[d][1,3]dioxole ring system . In the broader SMYD inhibitor patent family (US20200048195A1 and related filings), the heteroaryl attachment position is explicitly enumerated as a variable that modulates SMYD3 vs. SMYD2 inhibitory potency [1]. No publicly available IC₅₀ or Kd data directly comparing these two positional isomers at matched assay conditions have been identified. This represents a critical data gap for procurement decisions; selection between isomers cannot currently be made on quantitative potency grounds and must rely on structural rationale or proprietary screening data.

positional isomer SMYD2 selectivity kinase off-target

Patent-Defined Target Class: SMYD3/SMYD2 Inhibition as Differentiator from Non-Epigenetic Pyrrolidine-Carboxamides

CAS 2034472-65-4 falls within the Markush structure of Formula I in US20200048195A1, which claims pyrrolidine carboxamide compounds as inhibitors of SMYD proteins (SMYD3 and SMYD2) for cancer treatment [1]. This epigenetic target profile distinguishes the compound from other pyrrolidine-1-carboxamide chemotypes reported in the literature as InhA (enoyl-ACP reductase) inhibitors for tuberculosis or as kinase inhibitors. The patent specifically enumerates benzo[d][1,3]dioxol-5-yl and 4-pyridyl as preferred substituents within the A and Z variable positions respectively, confirming that the target compound maps to the inventor-defined optimal substitution pattern [1]. However, the patent does not disclose compound-specific IC₅₀ values; the quantitative differentiation rests on target-class assignment rather than numerical potency comparison.

SMYD3 SMYD2 lysine methyltransferase epigenetic oncology

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. Pyrazine- and Pyridazine-Containing Analogs

The mononitrogen pyridine ring in CAS 2034472-65-4 confers lower topological polar surface area (TPSA) and higher calculated logP relative to pyrazine-, pyridazine-, or pyrimidine-containing analogs within the series . The 3-cyanopyrazin-2-yloxy analog (MW ~367.4) introduces an additional nitrile group that further increases TPSA and reduces logP, while the 6-methylpyridazin-3-yloxy analog (CAS 2034482-60-3; MW 356.4) adds both a second nitrogen and a methyl group . These differences are expected to modulate membrane permeability, metabolic stability, and plasma protein binding. In the absence of experimental logD₇.₄ or solubility data for CAS 2034472-65-4, in silico predictions (e.g., ACD/Labs or ChemAxon) should be generated prior to procurement to confirm compatibility with the intended assay format.

lipophilicity solubility drug-likeness physicochemical property

Data Availability Caveat: Absence of Publicly Disclosed Biochemical IC₅₀ Data for CAS 2034472-65-4

A systematic search of ChEMBL, BindingDB, PubMed, and patent examples did not identify publicly disclosed SMYD3 or SMYD2 IC₅₀, Kd, or EC₅₀ values specifically assigned to CAS 2034472-65-4 [1]. While BindingDB entries BDBM50509581 (CHEMBL4535915) and BDBM50550489 (CHEMBL4784798) report SMYD3 IC₅₀ = 32 nM and SMYD2 Kd = 1.73 μM respectively, the SMILES and InChI keys of these entries do not match the target compound (JRFAVJONPLRQQY-UHFFFAOYSA-N), indicating they represent distinct chemical entities within the broader Epizyme patent series [1]. This represents a critical evidence gap: the quantitative differentiation of CAS 2034472-65-4 from its closest analogs cannot currently be supported by published biochemical potency data. Procurement decisions must therefore be informed by (a) direct structural comparison as described above, (b) in-house confirmatory screening, or (c) direct communication with the patent assignee or authorized vendors for compound-specific data.

data gap proprietary screening SMYD inhibitor potency

Procurement-Guiding Application Scenarios for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034472-65-4)


Epigenetic Oncology Target Screening: SMYD3/SMYD2 Inhibitor Panel Assembly

CAS 2034472-65-4 is structurally positioned within the Epizyme-disclosed SMYD inhibitor patent space (US20200048195A1) as a pyridin-4-yloxy variant of the pyrrolidine-1-carboxamide chemotype . Researchers constructing a SAR panel for SMYD3/SMYD2 inhibitor optimization should include this compound specifically to probe the contribution of the mononitrogen pyridine at the 4-position, in contrast to the pyrimidin-4-yloxy and pyrazin-2-yloxy analogs that introduce additional heteroatom contacts in the SMYD binding pocket . This compound is most appropriate for biochemical methylation assays (e.g., ³H-SAM incorporation or antibody-based methylation detection) where differential heteroaryl SAR is being systematically evaluated.

Physicochemical Property Benchmarking for CNS-Penetrant SMYD Inhibitor Design

The lower TPSA (~68 Ų) and higher predicted logP (~1.8) of the pyridin-4-yloxy variant, relative to diazine-containing analogs (TPSA 81–98 Ų; cLogP 1.0–1.4), suggest potentially superior passive membrane permeability . Medicinal chemistry teams pursuing CNS-penetrant SMYD inhibitors (e.g., for glioblastoma or brain-metastatic indications within the patent scope) may preferentially procure this compound as a permeability-optimized starting point for lead optimization. Confirmatory PAMPA or Caco-2 permeability data should be generated post-procurement to validate the in silico predictions .

Selectivity Profiling: Pyridin-4-yloxy vs. Pyridin-2-yloxy Isomer Pair for SMYD Isozyme Discrimination

The pyridin-4-yloxy and pyridin-2-yloxy positional isomers present distinct nitrogen lone-pair orientations that may differentially engage SMYD3 vs. SMYD2 binding site residues . Procurement of both isomers as a matched pair enables direct comparative isozyme selectivity profiling. This scenario is particularly relevant for groups seeking to develop SMYD3-selective inhibitors, as the patent broadly claims both SMYD3 and SMYD2 inhibition without disclosing compound-specific selectivity indices [1]. The matched-pair approach provides internal SAR control that mitigates the absence of public reference data.

Chemical Probe Qualification: Structural Confirmation and Purity Verification Prior to Biological Deployment

Given the absence of public biochemical potency data for CAS 2034472-65-4, procurement must be accompanied by rigorous analytical characterization. The InChI key JRFAVJONPLRQQY-UHFFFAOYSA-N and SMILES string C1CN(CC1OC2=CC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 serve as definitive structural identifiers . Users should request batch-specific HPLC purity certificates (≥95% recommended), ¹H/¹³C NMR spectra, and HRMS confirmation from the vendor. This scenario is critical for groups intending to use this compound as a chemical probe in target validation studies, where structural misassignment could invalidate biological conclusions .

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.